2-Bromo-4-isopropylphenylboronic acid
Overview
Description
2-Bromo-4-isopropylphenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and an isopropyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-isopropylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various chemical syntheses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the yield of the Suzuki–Miyaura coupling reaction can be increased by slow-release and thus low concentration of boronic acid . Furthermore, certain boronic acids, including this compound, are known to decompose in air , indicating that the stability of this compound can be affected by exposure to air.
Biochemical Analysis
Biochemical Properties
2-Bromo-4-isopropylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and halides to form biaryl compounds . The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes, which act as catalysts. The nature of these interactions involves the coordination of the boronic acid group with the palladium center, enabling the transmetalation step crucial for the coupling reaction .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with biomolecules allows it to modulate cellular functions. For instance, phenylboronic acids, including this compound, can bind to cell surface glycoproteins and polysaccharides, affecting cell signaling and membrane dynamics . This interaction can lead to changes in gene expression and metabolic pathways, ultimately influencing cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming cyclic boronate esters . This interaction is essential for its role in Suzuki-Miyaura coupling, where the boronic acid group coordinates with palladium catalysts to facilitate the transmetalation step. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity and affecting downstream biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as those in the glycolytic and tricarboxylic acid cycles . These interactions can lead to changes in metabolite levels and overall metabolic activity, affecting cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s boronic acid group allows it to bind to specific transporters, facilitating its uptake and distribution across cellular membranes . This transport mechanism ensures that this compound reaches its target sites within cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can modulate the activity of localized enzymes and proteins . This targeted localization is essential for the compound’s function, as it ensures that it reaches the appropriate sites of action within the cell .
Preparation Methods
The synthesis of 2-Bromo-4-isopropylphenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents . Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-4-isopropylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-Bromo-4-isopropylphenylboronic acid has a wide range of applications in scientific research, including:
Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
2-Bromo-4-isopropylphenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the bromine and isopropyl substituents, making it less reactive in certain contexts.
4-Bromophenylboronic acid: Similar structure but lacks the isopropyl group, affecting its steric and electronic properties.
2-Isopropylphenylboronic acid: Lacks the bromine atom, which can influence its reactivity in substitution reactions. The unique combination of bromine and isopropyl groups in this compound provides distinct reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
(2-bromo-4-propan-2-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHIZUUXYLXRNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(C)C)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230645 | |
Record name | Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096338-86-0 | |
Record name | Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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